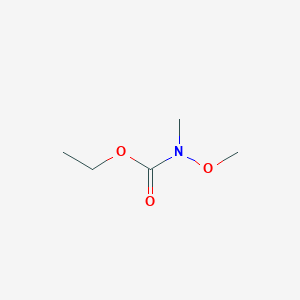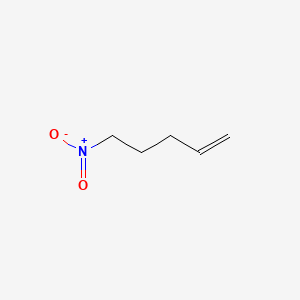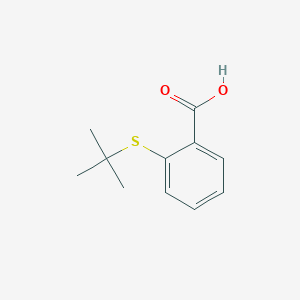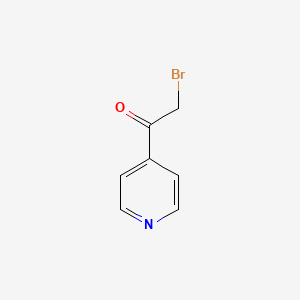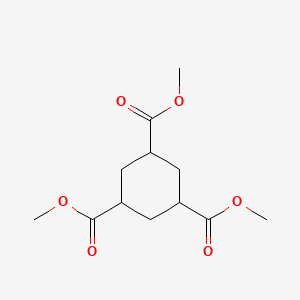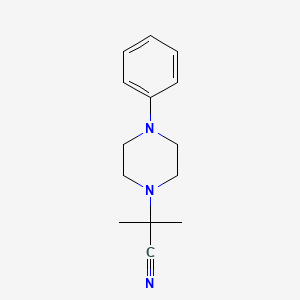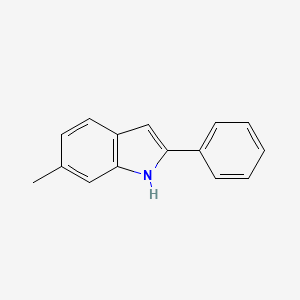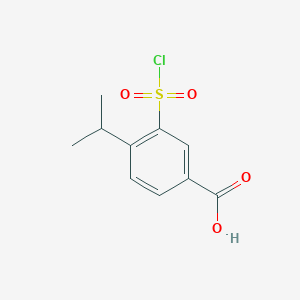
1,3-Propanediol diacrylate
Descripción general
Descripción
1,3-Propanediol diacrylate is a chemical compound with the molecular formula C9H12O4 . It falls under the category of diacrylates , which are commonly used in polymerization reactions and as crosslinking agents in various applications. The compound consists of two acrylate functional groups attached to a central 1,3-propanediol backbone .
Synthesis Analysis
The synthesis of 1,3-Propanediol diacrylate typically involves the reaction between 1,3-propanediol and acrylic acid . The acrylate groups are introduced by esterification of the hydroxyl groups in 1,3-propanediol with acrylic acid. This process can be catalyzed by acid or base, and the resulting diacrylate is usually purified through distillation or other purification methods .
Molecular Structure Analysis
The molecular structure of 1,3-Propanediol diacrylate consists of a linear 1,3-propanediol backbone with two acrylate functional groups attached at each end. The acrylate groups are characterized by a double bond between the carbon and oxygen atoms. The compound’s structure is crucial for its reactivity and polymerization behavior .
Chemical Reactions Analysis
- Functionalization : The acrylate groups can react with other functional groups, leading to modifications or grafting onto polymer surfaces .
Physical And Chemical Properties Analysis
Aplicaciones Científicas De Investigación
Biosynthesis and Genetic Engineering
1,3-Propanediol (1,3-PD) is extensively utilized as a monomer in the synthesis of valuable products such as cosmetics, foods, lubricants, and medicines. Recent advances in biosynthesis using genetically engineered strains have shown significant promise. These modifications in microorganisms, such as Clostridium butyricum and Klebsiella pneumoniae, have resulted in higher yields and overcome production barriers present in natural strains (Yang et al., 2018).
Microbial Production and Process Optimization
The microbial production of 1,3-PD has seen considerable advancements. Different strategies, including the development of recombinant strains, have enabled the production of 1,3-PD directly from substrates like glucose. This approach is not only economically viable but also environmentally friendly (Liang et al., 2010), (Saxena et al., 2009).
Downstream Processing Techniques
The separation and purification of biologically produced 1,3-PD are critical steps in its production. Techniques such as evaporation, distillation, membrane filtration, and extraction have been explored. However, these methods still face challenges in yield, purity, and energy consumption, necessitating further research and development (Xiu & Zeng, 2008).
Chemical Synthesis and Catalysts
Chemical synthesis of 1,3-PD involves processes like hydroformylation of ethylene oxide. Research in this area has focused on improving catalysts, such as those based on Cobalt and Rhodium, to enhance the efficiency and reduce costs of production (Su, 2001).
Metabolic Engineering for Enhanced Production
Metabolic engineering has played a significant role in improving the biological production of 1,3-PD. This involves strategies like gene knockouts for reducing by-product formation and overexpressing genes involved in the 1,3-PD pathway. These approaches have been applied to both native producers and genetically modified microorganisms (Celińska, 2010).
Electrochemical Conversion Methods
Electrochemical methods for converting glycerol to 1,3-PD have also been explored. This approach is seen as green and potentially links the biodiesel production and chlor-alkali industries (James et al., 2018).
Mecanismo De Acción
1,3-Propanediol diacrylate acts as a crosslinking agent during polymerization. When exposed to UV light or initiators, the acrylate groups undergo radical polymerization, forming covalent bonds with neighboring molecules. This crosslinking process strengthens the polymer network, improving material properties such as hardness, adhesion, and solvent resistance .
Propiedades
IUPAC Name |
3-prop-2-enoyloxypropyl prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O4/c1-3-8(10)12-6-5-7-13-9(11)4-2/h3-4H,1-2,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFLJTEHFZZNCTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)OCCCOC(=O)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40879550 | |
| Record name | PDDA | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40879550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Propanediol diacrylate | |
CAS RN |
24493-53-6 | |
| Record name | 1,3-Propanediol diacrylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24493-53-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Propenoic acid, 1,1'-(1,3-propanediyl) ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024493536 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propenoic acid, 1,1'-(1,3-propanediyl) ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | PDDA | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40879550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-propanediyl diacrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.064 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




